

Application Notes and Protocols for the Purification of N5-Carboxyaminoimidazole Ribonucleotide Synthase

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Compound of Interest		
Compound Name:	Carboxyaminoimidazole ribotide	
Cat. No.:	B1219673	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthase, also known as PurK, is an essential enzyme in the de novo purine biosynthesis pathway in most prokaryotes.[1][2] It catalyzes the ATP-dependent conversion of 5-aminoimidazole ribonucleotide (AIR) and bicarbonate into N5-CAIR.[3][4] This pathway is distinct from the single-step conversion found in humans, making PurK a promising target for the development of novel antimicrobial agents. [5][6][7] This document provides a detailed protocol for the expression and purification of recombinant N5-CAIR synthase from Escherichia coli.

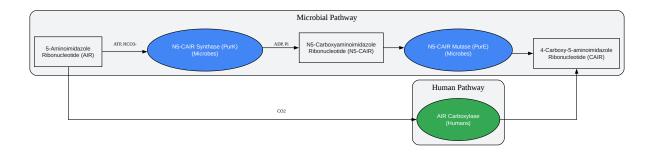
The purification strategy employs a multi-step chromatographic process to achieve high purity, which is crucial for subsequent structural and functional studies, as well as for high-throughput screening of potential inhibitors.[8] The protocol described herein involves an initial affinity chromatography step, followed by ion-exchange and size-exclusion chromatography for polishing.[9]

Signaling Pathway

In microorganisms, the conversion of AIR to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a two-step process involving N5-CAIR synthase (PurK) and N5-CAIR mutase (PurE).[5][10]



In contrast, humans utilize a single enzyme, AIR carboxylase, for the direct conversion of AIR to CAIR.[6][11] This difference in the metabolic pathway provides a therapeutic window for the selective inhibition of the microbial enzymes.



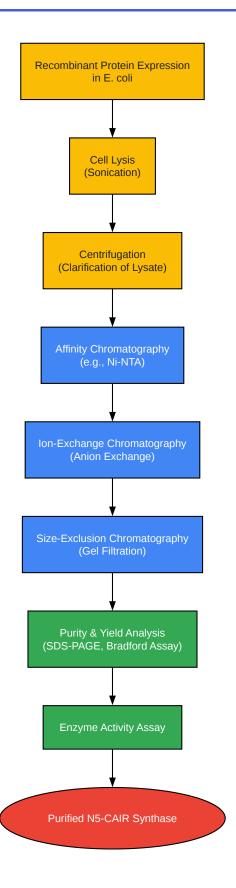
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Caption: Divergent de novo purine biosynthesis pathways in microbes and humans.

Experimental Workflow

The purification of N5-CAIR synthase follows a sequential process beginning with the expression of the recombinant protein, followed by cell lysis and a series of chromatographic steps to isolate the protein of interest.





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Caption: General workflow for the purification of N5-CAIR synthase.



Materials and Reagents

Reagent/Material	Specification	
Expression Host	E. coli BL21(DE3) or similar	
Expression Vector	pET vector with N-terminal His6-tag	
Growth Medium	Luria-Bertani (LB) broth with appropriate antibiotic	
Inducing Agent	Isopropyl β-D-1-thiogalactopyranoside (IPTG)	
Lysis Buffer	50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0	
Wash Buffer	50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0	
Elution Buffer	50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0	
IEX Buffer A	20 mM Tris-HCl, pH 8.0	
IEX Buffer B	20 mM Tris-HCl, 1 M NaCl, pH 8.0	
SEC Buffer	20 mM Tris-HCl, 150 mM NaCl, pH 7.5	
Affinity Resin	Ni-NTA Agarose	
IEX Resin	Q-Sepharose or similar strong anion exchanger	
SEC Column	Superdex 200 or similar	

Experimental Protocols

- 1. Recombinant Protein Expression
- Transform the expression vector containing the N5-CAIR synthase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).[12]
- Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

Methodological & Application





- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[6]
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C for improved protein folding.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
- 2. Cell Lysis
- Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture.
- Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
- Collect the supernatant containing the soluble protein fraction.
- 3. Affinity Chromatography

Affinity chromatography is a powerful initial capture step that utilizes the specific binding of a fusion tag (e.g., His-tag) to an immobilized ligand.[14][15]

- Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.[16]
- Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.
- Wash the column with 10-20 CV of Wash Buffer to remove unbound proteins.[9]
- Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions of 1-2 mL.
- Analyze the fractions for protein content using a Bradford assay or by measuring absorbance at 280 nm.



- Verify the presence of the target protein in the eluted fractions by SDS-PAGE.
- 4. Ion-Exchange Chromatography

Ion-exchange chromatography separates proteins based on their net surface charge.[17][18] For N5-CAIR synthase, which typically has a negative charge at neutral to alkaline pH, anion-exchange chromatography is suitable.

- Pool the fractions from the affinity chromatography step containing the target protein and dialyze against IEX Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.[13]
- Equilibrate an anion-exchange column (e.g., Q-Sepharose) with IEX Buffer A.
- Load the dialyzed sample onto the column.
- Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.
- Elute the bound proteins with a linear gradient of 0-100% IEX Buffer B over 10-20 CV.
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
- 5. Size-Exclusion Chromatography

Size-exclusion chromatography (SEC), or gel filtration, separates proteins based on their size and is an excellent final polishing step.[19][20][21][22][23]

- Concentrate the pooled fractions from the ion-exchange step containing N5-CAIR synthase to a volume of 1-2 mL using a centrifugal filter unit.
- Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute the protein with SEC Buffer at a constant flow rate.
- Collect fractions and analyze by SDS-PAGE for purity.



• Pool the fractions containing the highly purified N5-CAIR synthase.

Assessment of Purity and Yield

Step	Total Protein (mg)	N5-CAIR Synthase (mg)	Purity (%)
Clarified Lysate	200 - 300	15 - 25	~5 - 10
Affinity Chromatography	15 - 25	12 - 20	~80 - 90
Ion-Exchange Chromatography	10 - 18	8 - 15	~90 - 95
Size-Exclusion Chromatography	8 - 12	7 - 10	>95

Note: Values are typical for a 1 L E. coli culture and may vary.

Protein concentration can be determined using the Bradford assay or by measuring absorbance at 280 nm with the protein-specific extinction coefficient. Purity is assessed by SDS-PAGE with Coomassie blue staining or by analytical SEC-HPLC.[20]

Enzyme Activity Assay

The activity of N5-CAIR synthase can be determined using a coupled-enzyme assay.[24][25] The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[11]

Assay Components:



Component	Final Concentration
Tris-HCl, pH 7.8	100 mM
MgCl2	10 mM
KCI	50 mM
NaHCO3	50 mM
ATP	5 mM
Phosphoenolpyruvate (PEP)	1 mM
NADH	0.2 mM
5-Aminoimidazole Ribonucleotide (AIR)	0.5 mM
Pyruvate Kinase (PK)	10 units/mL
Lactate Dehydrogenase (LDH)	10 units/mL
N5-CAIR Synthase	1-5 μg/mL

Protocol:

- Prepare a master mix of all assay components except for AIR and N5-CAIR synthase.
- Add the master mix to a cuvette and incubate at 37°C for 5 minutes to reach thermal equilibrium.
- Add the purified N5-CAIR synthase to the cuvette.
- Initiate the reaction by adding AIR.
- Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
- The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
- One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of ADP per minute under the specified conditions.[24] Specific activity is expressed



as units per milligram of protein.[24]

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